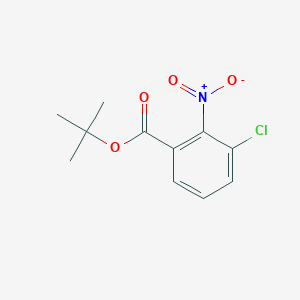

tert-butyl 3-chloro-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-11(2,3)17-10(14)7-5-4-6-8(12)9(7)13(15)16/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBOVTCEZQREJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 3-chloro-2-nitrobenzoate: Synthesis, Properties, and Reactivity for the Research Scientist

Introduction: Unveiling a Versatile Building Block in Synthetic Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the generation of novel molecular entities with tailored properties. tert-Butyl 3-chloro-2-nitrobenzoate emerges as a compound of significant interest, embodying a unique convergence of reactive functionalities. The presence of a chloro, a nitro, and a tert-butyl ester group on a benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of tert-butyl 3-chloro-2-nitrobenzoate, from its fundamental physicochemical properties to its synthesis and anticipated reactivity, tailored for researchers, scientists, and drug development professionals. The insights within are designed to not only inform but also to empower the reader in harnessing the synthetic potential of this versatile intermediate.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application in research and development. While experimental data for tert-butyl 3-chloro-2-nitrobenzoate is not extensively documented in publicly available literature, we can infer and predict these properties based on its structure and the known characteristics of analogous compounds.

| Property | Value (Predicted/Inferred) | Source/Basis for Prediction |

| Molecular Formula | C₁₁H₁₂ClNO₄ | PubChem[1] |

| Molecular Weight | 257.67 g/mol | Calculated from molecular formula |

| CAS Number | Not available | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |

| Physical State | Likely a pale yellow crystalline solid at room temperature | Based on the physical state of similar substituted nitrobenzoates, such as ethyl 4-nitrobenzoate which is a pale yellow crystalline solid.[2] |

| Melting Point | Estimated to be in the range of 70-90 °C | Inferred from related compounds. For instance, methyl 3-nitrobenzoate has a melting point of 78 °C.[3] The introduction of a chloro group and a bulkier tert-butyl ester would influence this value. |

| Boiling Point | > 300 °C (with decomposition) | Aromatic esters with similar molecular weights have high boiling points.[2] Due to the presence of the nitro group, decomposition upon heating is expected. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | Esters are generally soluble in a range of organic solvents.[4][5] The nonpolar tert-butyl group and the aromatic ring contribute to poor water solubility. |

| XlogP | 3.2 | Predicted by computational models available on PubChem, indicating a moderate level of lipophilicity.[1] |

Synthesis of tert-Butyl 3-chloro-2-nitrobenzoate: An Experimental Protocol

The synthesis of tert-butyl 3-chloro-2-nitrobenzoate can be efficiently achieved through the esterification of its corresponding carboxylic acid, 3-chloro-2-nitrobenzoic acid. Several methods are available for the formation of tert-butyl esters, with the acid-catalyzed reaction with isobutylene being a common and effective approach.

Caption: Synthetic workflow for the preparation of tert-butyl 3-chloro-2-nitrobenzoate.

Step-by-Step Methodology

-

Reaction Setup: In a pressure-rated flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, approximately 0.2 M).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.05 - 0.1 eq) to the stirred solution.

-

Addition of Isobutylene: Cool the mixture to 0 °C in an ice bath. Carefully introduce condensed isobutylene (2-3 eq) into the reaction vessel. Alternatively, isobutylene gas can be bubbled through the solution. Seal the vessel securely.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully vent the reaction vessel in a fume hood. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-chloro-2-nitrobenzoate.

Chemical Reactivity: A Triumvirate of Functionalities

The chemical reactivity of tert-butyl 3-chloro-2-nitrobenzoate is dictated by the interplay of its three key functional groups: the tert-butyl ester, the chloro substituent, and the nitro group.

Reactions of the tert-Butyl Ester Group

The tert-butyl ester is a robust protecting group for the carboxylic acid, stable to a wide range of nucleophilic and basic conditions.[6] Its primary mode of cleavage is under acidic conditions.

-

Acid-Catalyzed Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) in an inert solvent like DCM, or with mineral acids like HCl or H₂SO₄ in an aqueous or alcoholic medium, will readily cleave the tert-butyl group to yield 3-chloro-2-nitrobenzoic acid.[7][8] The mechanism proceeds through the formation of a stable tert-butyl carbocation.

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Reactions of the Chloro and Nitro Groups: Nucleophilic Aromatic Substitution

The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[9][10][11] The nitro group stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[11]

-

Displacement of the Chloride: The chlorine atom can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols, under relatively mild conditions. This reaction is a powerful tool for introducing diverse functionalities at this position.

Caption: General mechanism for nucleophilic aromatic substitution.

Reactions of the Nitro Group

The nitro group is a versatile functional handle that can undergo several important transformations, most notably reduction to an amine.

-

Reduction to an Amine: The nitro group can be reduced to the corresponding aniline derivative using a variety of reagents.[12][13]

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a clean and efficient method.[14]

-

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in HCl, or iron (Fe) or zinc (Zn) in acetic acid, are also effective for this transformation.[13][14]

-

The resulting amino-chloro-benzoate is a valuable intermediate for the synthesis of various heterocyclic compounds.

Spectroscopic Analysis: A Predictive Approach

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (3H): The three protons on the aromatic ring will appear as a complex multiplet in the downfield region, likely between δ 7.5 and 8.2 ppm. The electron-withdrawing effects of the nitro, chloro, and ester groups will cause these protons to be deshielded.

-

tert-Butyl Protons (9H): A characteristic sharp singlet will be observed in the upfield region, typically around δ 1.6 ppm, corresponding to the nine equivalent protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet at approximately δ 164-166 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, appearing in the range of δ 120-150 ppm. The carbons bearing the chloro and nitro groups will be significantly influenced by their respective electronic effects.

-

tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon (C(CH₃)₃) around δ 82-84 ppm and the methyl carbons ((CH₃)₃) around δ 28 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

N-O Stretch (Nitro): Two strong absorption bands are characteristic of the nitro group, appearing around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch).

-

C-O Stretch (Ester): A strong band in the region of 1150-1250 cm⁻¹.

-

C-Cl Stretch: A medium to weak absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl group.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 257 (for ³⁵Cl) and 259 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways: A prominent fragmentation pathway would be the loss of the tert-butyl cation ([M - 57]⁺), resulting in a fragment ion corresponding to the 3-chloro-2-nitrobenzoyl cation. Another likely fragmentation is the loss of isobutylene to give the protonated 3-chloro-2-nitrobenzoic acid.

Applications in Drug Discovery and Organic Synthesis

Nitroaromatic compounds are important precursors in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[3][15][16][17][18] The strategic placement of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate makes it a valuable intermediate.

-

Scaffold for Heterocyclic Synthesis: Following the reduction of the nitro group to an amine, the resulting ortho-amino-chloro-benzoate can serve as a precursor for the synthesis of various fused heterocyclic systems, such as benzoxazines and benzodiazepines, which are privileged scaffolds in medicinal chemistry.

-

Probing Structure-Activity Relationships (SAR): The ability to readily displace the chloride via nucleophilic aromatic substitution allows for the systematic introduction of a wide variety of substituents. This makes tert-butyl 3-chloro-2-nitrobenzoate an excellent tool for building compound libraries to explore SAR in drug discovery programs.

-

Precursor for Bioactive Molecules: Nitrobenzoate derivatives themselves have shown a range of biological activities, including antimicrobial and antitubercular properties.[3][16][17] This suggests that derivatives of tert-butyl 3-chloro-2-nitrobenzoate could be explored as potential therapeutic agents.

Safety and Handling

As with all nitroaromatic compounds, tert-butyl 3-chloro-2-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood.[19][20][21][22][23]

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.

-

Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

Conclusion

tert-Butyl 3-chloro-2-nitrobenzoate represents a synthetically versatile and valuable building block for chemical research and drug development. Its unique combination of a sterically hindered ester, an activated chloro-substituent, and a reducible nitro group provides a rich chemical landscape for the generation of complex molecular architectures. While a comprehensive experimental characterization of this compound is yet to be widely published, this technical guide, through a combination of established chemical principles and data from analogous structures, provides a robust framework for its synthesis, understanding of its properties, and exploration of its reactivity. It is our hope that this guide will serve as a valuable resource for scientists looking to leverage the potential of this promising chemical entity in their research endeavors.

References

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

-

Hydrolysis Reactions of Esters and Amides. University of Leeds. Available at: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. Available at: [Link]

-

Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Ethyl 4-nitrobenzoate. Solubility of Things. Available at: [Link]

-

Solubility in organic solvents Definition. Fiveable. Available at: [Link]

-

Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC - NIH. Available at: [Link]

-

Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed. Available at: [Link]

-

Reduction of nitro compounds. Wikipedia. Available at: [Link]

-

Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Scientific Research Publishing. Available at: [Link]

-

Safety Data Sheet: Nitrobenzene. Carl ROTH. Available at: [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. Available at: [Link]

-

Standard Operating Procedure. University of California Merced. Available at: [Link]

-

Nitrobenzene - Incident management. GOV.UK. Available at: [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. Available at: [Link]

-

PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Science Publishing. Available at: [Link]

-

3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available at: [Link]

-

Nitro Reduction - Common Conditions. Organic Chemistry Data. Available at: [Link]

-

Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. Available at: [Link]

-

Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKAT USA, Inc. Available at: [Link]

-

Metabolism of nitroaromatic compounds. PubMed. Available at: [Link]

-

Methyl 3-nitrobenzoate. CAS Common Chemistry. Available at: [Link]

-

16.6 Nucleophilic Aromatic Substitution. NC State University Libraries. Available at: [Link]

-

Nucleophilic aromatic substitution. Britannica. Available at: [Link]

-

Solubility Correlations of Common Organic Solvents. ACS Publications. Available at: [Link]

-

Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at: [Link]

-

4-Nitrobenzoic Acid. PubChem. Available at: [Link]

-

15.6: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

-

Solubilities of testosterone propionate and related esters in organic solvents. PubMed. Available at: [Link]

-

Tert-butyl 3-chloro-2-nitrobenzoate. PubChemLite. Available at: [Link]

-

Nitration of methyl benzoate. RSC Education. Available at: [Link]

-

Methyl 4-nitrobenzoate. ResearchGate. Available at: [Link]

-

Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]

-

Solubility of Organic Compounds. The University of Sydney. Available at: [Link]

Sources

- 1. PubChemLite - Tert-butyl 3-chloro-2-nitrobenzoate (C11H12ClNO4) [pubchemlite.lcsb.uni.lu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. mdpi.com [mdpi.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ciencia.ucp.pt [ciencia.ucp.pt]

- 18. scielo.br [scielo.br]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. carlroth.com [carlroth.com]

- 21. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 23. ehs.com [ehs.com]

Technical Deep Dive: tert-Butyl 3-Chloro-2-Nitrobenzoate

The Orthogonal Scaffold for Regioselective Heterocyclic Synthesis

Executive Summary

tert-Butyl 3-chloro-2-nitrobenzoate (CAS 1553124-38-1) represents a specialized electrophilic scaffold in medicinal chemistry, primarily utilized as a "masked" anthranilic acid derivative.[1] Unlike its methyl or ethyl counterparts, the tert-butyl ester provides critical orthogonal protection : it withstands basic nucleophilic attacks (SnAr) required to functionalize the aromatic core but can be cleaved under mild acidic conditions (e.g., TFA, HCl/Dioxane) that do not affect sensitive basic moieties like amines or pyridines.[1]

This guide details the physicochemical profile, validated synthetic routes, and the divergent reactivity of this molecule, focusing on its role as a precursor for 7-substituted indazoles , quinazolines , and benzimidazoles .

Structural & Physicochemical Profile

The molecule features a tri-substituted benzene ring where the steric and electronic interplay defines its reactivity.

| Property | Data / Description |

| CAS Number | 1553124-38-1 |

| Molecular Formula | C₁₁H₁₂ClNO₄ |

| Molecular Weight | 257.67 g/mol |

| Structure | Benzoate ester with ortho-nitro and meta-chloro substituents relative to the ester.[1] |

| Electronic State | Highly electron-deficient ring due to -NO₂ (strong withdrawing) and -Cl (withdrawing).[1] |

| Key Reactivity | C-3 Position: Activated for Nucleophilic Aromatic Substitution (SnAr).C-2 Position: Nitro group susceptible to reduction (Fe, SnCl₂, H₂).Ester Moiety: Acid-labile, base-stable.[1] |

Mechanistic Insight: The "Ortho-Effect"

The 2-nitro group is the linchpin of this molecule's reactivity. It activates the adjacent 3-chloro position for displacement by nucleophiles (amines, thiols) via an addition-elimination mechanism (Meisenheimer complex).[1] Crucially, the bulky tert-butyl group prevents the ester carbonyl from participating in side reactions (like amide formation) during these nucleophilic attacks, a common failure mode with methyl esters.

Validated Synthetic Protocols

Direct esterification of 3-chloro-2-nitrobenzoic acid with tert-butanol is often low-yielding due to the steric bulk of the tert-butyl group and the electron-deficient nature of the ring. Two "field-proven" methods are recommended.[1]

Method A: The Isobutylene Route (Industrial Standard)

This method is preferred for scale-up as it avoids expensive coupling reagents and generates minimal waste.[1]

-

Reagents: 3-Chloro-2-nitrobenzoic acid, Isobutylene (gas), H₂SO₄ (cat.), Dichloromethane (DCM).[1]

-

Protocol:

-

Dissolve the acid in DCM in a pressure vessel.

-

Add catalytic H₂SO₄ (0.1 eq).[1]

-

Cool to -78°C and condense isobutylene (excess, ~2-3 eq) into the vessel.

-

Seal and warm to room temperature (RT). Stir for 24–48 hours.

-

Workup: Vent excess gas, wash with saturated NaHCO₃ (to remove unreacted acid), dry over MgSO₄, and concentrate.[1]

-

-

Why this works: Acid-catalyzed addition of the carboxyl group across the alkene double bond of isobutylene generates the tert-butyl ester via a stable tert-butyl cation intermediate.

Method B: The Boc-Anhydride Route (Lab Scale)

Ideal for small-scale, high-value synthesis where gas handling is impractical.[1]

-

Reagents: 3-Chloro-2-nitrobenzoic acid, Boc₂O (Di-tert-butyl dicarbonate), DMAP (4-Dimethylaminopyridine), tert-Butanol (solvent/reactant).[1]

-

Protocol:

-

Mechanism: DMAP attacks Boc₂O to form a reactive acyl-pyridinium species, which transfers the Boc group to the carboxylic acid. The resulting mixed anhydride undergoes decarboxylation/attack by t-BuOH to form the ester.

Reactivity & Applications Map

The utility of tert-butyl 3-chloro-2-nitrobenzoate lies in its ability to serve as a branch point for heterocyclic synthesis.

Diagram: Divergent Synthesis Pathways

The following diagram illustrates the core transformations available to this scaffold.

[1]

Pathway 1: Regioselective SnAr (The "3-Amino" Route)

The 3-chloro position is activated by the ortho-nitro group.

-

Reaction: Treatment with primary or secondary amines (e.g., methylamine, morpholine) in DMF/DIEA at 60–80°C.[1]

-

Outcome: Displacement of Chloride.[1]

-

Significance: This installs the "North" substituent of the final drug pharmacophore before building the heterocycle. The tert-butyl ester remains intact, preventing amide formation.[1]

Pathway 2: Indazole Synthesis (The "7-Chloro" Route)

If the chloride is retained, the molecule is a precursor to 7-chloroindazoles, a scaffold found in various kinase inhibitors.

-

Step 1: Selective reduction of the nitro group to the aniline (using Fe/NH₄Cl to avoid dechlorinating the ring).

-

Step 2: Diazotization (NaNO₂/AcOH).[1] The diazonium salt attacks the electron-rich tert-butyl ester enol (or simply cyclizes onto the carbon) to form the indazole ring.

-

Note: The tert-butyl group can then be removed (TFA) to yield the free carboxylic acid for further coupling.

Application Case Study: Synthesis of a VLA-4 Antagonist Precursor

In the development of integrin antagonists (e.g., for VLA-4 or LFA-1), the tert-butyl ester serves as a temporary protecting group for the "tail" of the molecule while the "head" is constructed.

Protocol Highlight: Selective Nitro Reduction

-

Substrate: tert-Butyl 3-chloro-2-nitrobenzoate.[1]

-

Goal: Obtain tert-butyl 2-amino-3-chlorobenzoate without hydrolyzing the ester or removing the chlorine.

-

Method:

-

Suspend substrate in Ethanol/Water (3:1).[1]

-

Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

-

Heat to reflux for 2 hours. (Monitor by TLC; disappearance of yellow nitro spot).[1]

-

Filter hot through Celite.[1]

-

Result: Quantitative yield of the aniline. The tert-butyl ester survives these neutral/mildly basic conditions perfectly, whereas a methyl ester might undergo partial hydrolysis.

-

Safety & Handling

-

Hazards: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. It is likely a skin and eye irritant.[1]

-

Sensitization: Chloronitrobenzenes are known sensitizers; handle with double nitrile gloves.[1]

-

Storage: Store in a cool, dry place. The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, so avoid storage in acidic atmospheres.[1]

References

-

PubChem. tert-Butyl 3-chloro-2-nitrobenzoate Compound Summary. National Library of Medicine. Link[1]

-

Sigma-Aldrich. 3-Chloro-2-nitrobenzoic acid Product Specification. (Precursor data and general reactivity profile).[1][2][3] Link[1]

-

Organic Chemistry Portal. Synthesis of Indazoles. (Mechanistic pathways for converting 2-nitro/amino benzoates to indazoles). Link

-

Google Patents. Process for the preparation of substituted indazoles. (Historical context on chloronitrobenzoate cyclization). Link

-

Royal Society of Chemistry. Nucleophilic aromatic substitution (SnAr) in water. (Green chemistry approaches relevant to the SnAr pathway). Link

Sources

An In-depth Technical Guide on the Reactivity of the Nitro Group in tert-Butyl 3-Chloro-2-Nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate, a versatile intermediate in organic synthesis. The interplay of the sterically demanding tert-butyl ester, the electron-withdrawing chloro group, and the strongly deactivating nitro group creates a unique chemical environment that dictates the molecule's reaction pathways. This document explores the nuanced reactivity, focusing on nucleophilic aromatic substitution (SNAr) and the selective reduction of the nitro group. Detailed mechanistic insights, validated experimental protocols, and quantitative data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this important building block.

Introduction: The Molecular Architecture and Electronic Landscape

tert-Butyl 3-chloro-2-nitrobenzoate is a polysubstituted benzene derivative where the substituents' electronic and steric effects collectively govern its reactivity. The nitro group (—NO₂) is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and activating it for nucleophilic attack.[1][2] This deactivation is a consequence of both inductive and resonance effects that pull electron density from the benzene ring.[2]

The chloro group (—Cl) also exhibits a deactivating inductive effect but a weakly activating resonance effect, making it an ortho-, para-director in electrophilic aromatic substitution.[3] However, in the context of nucleophilic aromatic substitution, its primary role is that of a leaving group. The tert-butyl ester group introduces significant steric hindrance, which can influence the accessibility of adjacent positions.[4][5] This steric bulk can hinder the approach of reagents and influence the regioselectivity of reactions.[4]

The unique arrangement of these three groups in tert-butyl 3-chloro-2-nitrobenzoate—with the nitro and chloro groups ortho to each other—sets the stage for specific and often highly selective chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to a leaving group like chlorine, significantly facilitates nucleophilic aromatic substitution (SNAr).[6][7] This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[6]

Mechanistic Insights

The SNAr reaction of tert-butyl 3-chloro-2-nitrobenzoate is initiated by the attack of a nucleophile at the carbon atom bearing the chlorine atom. The nitro group at the ortho position plays a crucial role in stabilizing the resulting negatively charged intermediate (Meisenheimer complex) through resonance delocalization.[6][7] The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Caption: Generalized workflow for SNAr on tert-butyl 3-chloro-2-nitrobenzoate.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a typical SNAr reaction using an amine as the nucleophile.

Materials:

-

tert-Butyl 3-chloro-2-nitrobenzoate

-

Amine of choice (e.g., morpholine, piperidine)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Base (e.g., K₂CO₃ or Et₃N)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Standard workup and purification equipment

Procedure:

-

To a clean, dry round-bottom flask, add tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq).

-

Dissolve the starting material in a minimal amount of the chosen aprotic polar solvent.

-

Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) to the reaction mixture.

-

Attach a condenser and heat the reaction mixture to a temperature between 80-120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for SNAr Reactions

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | K₂CO₃ | DMF | 100 | 4 | 92 |

| Piperidine | Et₃N | DMSO | 90 | 6 | 88 |

| Sodium Methoxide | N/A | Methanol | 65 | 2 | 95 |

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are key intermediates in the pharmaceutical and materials industries.[8][9] The choice of reducing agent is critical to achieve high chemoselectivity, especially in the presence of other reducible functional groups like the ester and the chloro substituent.[10]

Mechanistic Pathways of Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that can proceed through various intermediates, including nitroso and hydroxylamine species.[10] Common methods for this transformation include catalytic hydrogenation and metal-mediated reductions.[9][10]

Caption: Stepwise reduction of a nitro group to an amine.

Chemoselective Reduction Protocols

Given the presence of the chloro and ester functionalities in tert-butyl 3-chloro-2-nitrobenzoate, a mild and chemoselective reducing agent is required to avoid unwanted side reactions.

3.2.1. Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate with a palladium catalyst is an effective method for the selective reduction of nitro groups.[8]

Experimental Protocol:

-

In a round-bottom flask, dissolve tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Add the hydrogen donor, such as ammonium formate (3-5 eq) or formic acid (excess), portion-wise.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous workup to remove any remaining salts and purify the product by column chromatography.

3.2.2. Metal-Mediated Reduction

Reduction with metals such as iron, tin, or zinc in the presence of an acid is a classic and reliable method for converting nitroarenes to anilines.[9][10] The Fe/NH₄Cl system is particularly mild and often preserves other functional groups.[10]

Experimental Protocol:

-

To a flask containing tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq), add a mixture of ethanol and water.

-

Add iron powder (3-5 eq) and ammonium chloride (4-5 eq).

-

Heat the mixture to reflux and monitor the reaction progress.

-

After completion, cool the reaction and filter through celite to remove the iron salts.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Comparative Data for Nitro Reduction Methods

| Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd/C, HCOOH | Methanol | 40 | 3 | 90 | Good chemoselectivity |

| Fe, NH₄Cl | Ethanol/Water | 80 | 2 | 85 | Robust and cost-effective[10] |

| SnCl₂·2H₂O | Ethanol | 70 | 4 | 88 | Mild conditions |

Conclusion

The reactivity of the nitro group in tert-butyl 3-chloro-2-nitrobenzoate is a subject of significant interest due to the molecule's utility in organic synthesis. The strong electron-withdrawing nature of the nitro group, in concert with the adjacent chloro atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group itself can be selectively reduced to an amine, providing a versatile handle for further functionalization. The steric bulk of the tert-butyl ester group plays a crucial role in directing the regiochemical outcome of these reactions. A thorough understanding of these competing and cooperative effects is essential for the strategic design of synthetic routes utilizing this valuable intermediate.

References

-

SciSpace. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Available from: [Link]

-

Scribd. Substituent Effects on Benzene Reactivity. Available from: [Link]

-

Journal of Synthetic Chemistry. Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Available from: [Link]

-

PMC. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available from: [Link]

-

Toppr. Why does electrophilic substitution reaction in nitrobenzene occur at the meta position? Available from: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available from: [Link]

-

Chemistry Stack Exchange. What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Available from: [Link]

-

University of Calgary. Ch12: Electrophilic aromatic substitution questions. Available from: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]

-

Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Available from: [Link]

-

ResearchGate. Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Available from: [Link]

-

ACS Omega. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. Available from: [Link]

-

Royal Society of Chemistry. Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu₂O/CuO heterojunctions. Available from: [Link]

-

PMC. Mild and Efficient Heterogeneous Hydrogenation of Nitroarenes Facilitated by a Pyrolytically Activated Dinuclear Ni(II)-Ce(III) Diimine Complex. Available from: [Link]

-

Royal Society of Chemistry. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

ResearchGate. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Available from: [Link]

-

The Pennsylvania State University. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Available from: [Link]

-

Royal Society of Chemistry. Oxidative nucleophilic aromatic amination of nitrobenzenes. Available from: [Link]

-

Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available from: [Link]

-

Thieme. Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH₄-FeCl₂. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]

-

MDPI. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH₄ and Ammonia-Borane Complexes by Ag/TiO₂ Catalyst. Available from: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. Available from: [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]

-

YouTube. Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene. Available from: [Link]

-

Royal Society of Chemistry. Shining light on the nitro group: distinct reactivity and selectivity. Available from: [Link]

-

PubChemLite. Tert-butyl 3-chloro-2-nitrobenzoate (C₁₁H₁₂ClNO₄). Available from: [Link]

-

Organic Chemistry Portal. tert-Butyl nitrite (TBN). Available from: [Link]

- Google Patents. CN106397189A - Synthesis method of tert-butyl chloroacetate.

-

PubChem. tert-Butyl 2-chloro-4-nitrobenzoate. Available from: [Link]

-

Quora. Does the presence of Nitro group at the meta postion of chlorobenzene decrease the reactivity of the aromatic ring or will it not change the reactivity at all? Available from: [Link]

-

Wikipedia. 3-Nitrochlorobenzene. Available from: [Link]

-

PubChem. 2-Chloro-3-nitrobenzoic acid. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Why does electrophilic substitution reaction in nitrobenzene occur at the.. [askfilo.com]

- 3. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. jsynthchem.com [jsynthchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Versatile Synthon: Experimental Protocols for Reactions Involving tert-Butyl 3-Chloro-2-Nitrobenzoate

Abstract

This comprehensive guide details field-proven experimental protocols for key chemical transformations involving tert-butyl 3-chloro-2-nitrobenzoate, a versatile building block in modern organic synthesis. The strategic positioning of the chloro, nitro, and tert-butyl ester functionalities allows for a diverse range of selective reactions, making it a valuable intermediate for the synthesis of complex molecules in pharmaceutical and materials science research. This document provides in-depth methodologies for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and chemoselective reduction of the nitro group. The protocols are presented with a focus on the underlying mechanistic principles and practical considerations to ensure reliable and reproducible results.

Introduction: Chemical Reactivity and Strategic Applications

Tert-butyl 3-chloro-2-nitrobenzoate is a richly functionalized aromatic compound, poised for sequential and site-selective modifications. The electron-withdrawing nature of the nitro group and the chloro substituent activates the aromatic ring for certain transformations while directing others. The bulky tert-butyl ester group provides steric hindrance and can be readily removed under acidic conditions, offering a strategic advantage in multi-step syntheses.

The primary reaction centers of this molecule are:

-

The Carbon-Chlorine Bond: Amenable to palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.

-

The Nitro Group: Can be selectively reduced to an amino group, which can then be further functionalized. This transformation dramatically alters the electronic properties of the aromatic ring.

-

The Aromatic Ring: While the chloro and nitro groups are the primary sites of reaction, the overall substitution pattern influences the regioselectivity of further synthetic steps.

This guide will provide detailed protocols for three critical classes of reactions that leverage the unique reactivity of this substrate.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] In the case of tert-butyl 3-chloro-2-nitrobenzoate, this reaction allows for the introduction of a variety of aryl or vinyl substituents at the 3-position. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[1][2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling consists of three key steps:[1][4]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl halide to form a Pd(II) species.

-

Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide.[1][5]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

tert-Butyl 3-chloro-2-nitrobenzoate

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 3-chloro-2-nitrobenzoate (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) to the flask.

-

Add the degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary:

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8 | 90-98 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | >95 |

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[6][7][8] For tert-butyl 3-chloro-2-nitrobenzoate, this reaction provides access to N-substituted 3-amino-2-nitrobenzoate derivatives, which are valuable intermediates for various bioactive molecules.

Mechanistic Rationale

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle. The key steps involve the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction with aryl chlorides.[9][10]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

tert-Butyl 3-chloro-2-nitrobenzoate

-

Amine (primary or secondary) (1.1 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-6 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., XPhos, 0.03 mmol) to a flame-dried Schlenk tube.

-

Add the base (e.g., NaOt-Bu, 1.5 mmol) and tert-butyl 3-chloro-2-nitrobenzoate (1.0 mmol).

-

Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

-

Add the amine (1.2 mmol) to the mixture.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary:

| Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 12 | 80-95 |

| Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 75-90 |

| G3-XPhos Palladacycle | Cs₂CO₃ | t-Amyl alcohol | 100 | 8 | >90 |

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, as it provides a gateway to a wide array of functionalities.[11][12] The presence of a chloro substituent and a tert-butyl ester requires a careful selection of the reducing agent to avoid unwanted side reactions.

Rationale for Reagent Selection

Several methods can be employed for the reduction of aromatic nitro groups.[13][14]

-

Catalytic Hydrogenation: This is often the cleanest method. Using palladium on carbon (Pd/C) is highly effective, but care must be taken as it can sometimes lead to dehalogenation.[13] Raney Nickel is a good alternative to minimize dehalogenation.[13]

-

Metal-Acid Systems: Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic and effective methods for nitro group reduction.[13] These methods are generally tolerant of ester and halide functional groups.

-

Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a catalyst and is often considered safer than using hydrogen gas under pressure.[15][16][17]

Caption: Workflow for the reduction of the nitro group.

Experimental Protocol: Reduction with Tin(II) Chloride

Materials:

-

tert-Butyl 3-chloro-2-nitrobenzoate

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

-

Solvent (e.g., Ethyl acetate, Ethanol)

-

Aqueous sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve tert-butyl 3-chloro-2-nitrobenzoate (1.0 mmol) in ethyl acetate (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add tin(II) chloride dihydrate (4.0 mmol) to the solution.

-

Heat the mixture to reflux (approximately 77 °C for ethyl acetate) and stir.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

-

Stir the resulting suspension vigorously for 30 minutes.

-

Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 3-chloro-2-aminobenzoate, can be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Summary:

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| SnCl₂·2H₂O | Ethyl Acetate | Reflux | 2-4 | >90 | Good functional group tolerance. |

| Fe/NH₄Cl | Ethanol/H₂O | Reflux | 3-6 | 85-95 | Economical and effective. |

| H₂ (1 atm), Pd/C | Methanol | RT | 4-8 | Variable | Potential for dehalogenation. |

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound and any of the reagents mentioned in the protocols.[18]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[19][20]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Specific Hazards of Reagents:

-

Palladium Catalysts: Many palladium compounds are toxic and should be handled with care.

-

Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.

-

Solvents: Flammable solvents like toluene and dioxane should be kept away from ignition sources.

-

Tin(II) Chloride: Corrosive and can cause burns.

Conclusion

Tert-butyl 3-chloro-2-nitrobenzoate is a highly valuable and versatile intermediate in organic synthesis. The protocols detailed in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nitro group reduction provide reliable and reproducible methods for the selective functionalization of this synthon. By understanding the underlying mechanistic principles and adhering to the outlined experimental procedures, researchers can effectively utilize this compound to construct complex molecular architectures for a wide range of applications.

References

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)

- Royal Society of Chemistry. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.

- Thieme. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. SYNLETT, 23, 1181–1186.

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Royal Society of Chemistry. (2022, February 12).

- Chemistry LibreTexts. (2023, June 30).

- PMC. (n.d.).

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ACS Omega. (2024, March 1).

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.

- Sigma-Aldrich. (2025, April 28).

- Sigma-Aldrich. (n.d.).

- Thermo Fisher Scientific. (2009, September 22).

- Wikipedia. (n.d.). Reduction of nitro compounds.

- Fisher Scientific. (2025, December 19).

- Sigma-Aldrich. (2024, September 8).

- Chemistry Stack Exchange. (2017, April 27).

- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- PubChemLite. (n.d.).

- Wiley Online Library. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes.

- YouTube. (2024, August 4). Enjoyable Synthesis of o-(tert-butyl) Nitrobenzene.

- PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134.

- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.

- Chem-Impex. (n.d.).

- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.

- Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN).

- Myers Group, Harvard University. (n.d.). The Suzuki Reaction - Chem 115.

- PubChem. (n.d.).

- Google Patents. (n.d.).

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS).

- Chemistry LibreTexts. (2025, February 3). 16.

- Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis.

- Royal Society of Chemistry. (2024, July 24). tert-Butyl nitrite as a privileged reagent for a C–H bond (sub)

- PubMed. (2019, December 13). tert-Butyl Nitrite (TBN), a Multitasking Reagent in Organic Synthesis.

- Sigma-Aldrich. (n.d.).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mt.com [mt.com]

- 4. youtube.com [youtube.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 15. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.cn [sigmaaldrich.cn]

- 19. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 20. assets.thermofisher.cn [assets.thermofisher.cn]

Application Notes & Protocols: The Strategic Utility of tert-Butyl 3-Chloro-2-Nitrobenzoate in Medicinal Chemistry

Prepared by: Senior Application Scientist, Gemini Division

I. Introduction: A Multifunctional Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient construction of novel molecular entities. Tert-butyl 3-chloro-2-nitrobenzoate is a prime example of a molecular scaffold engineered for versatility. Its structure incorporates three key functional groups, each conferring a distinct and advantageous reactivity profile:

-

The Ortho-Nitro Group: A powerful electron-withdrawing group that significantly activates the aromatic ring for specific transformations.

-

The Chloro Substituent: Positioned ortho to the nitro group, it serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

-

The Tert-Butyl Ester: A sterically hindered and robust protecting group for the carboxylic acid, which can be selectively removed under acidic conditions, preventing its interference in preceding synthetic steps.

This unique combination makes tert-butyl 3-chloro-2-nitrobenzoate an invaluable building block for generating libraries of complex molecules, particularly for the synthesis of fused heterocyclic systems like indazoles, which are prominent scaffolds in numerous therapeutic agents[1][2]. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations relevant to drug development professionals.

II. Physicochemical Properties & Reactivity Profile

A foundational understanding of the molecule's properties is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₄ | PubChem[3] |

| Molecular Weight | 257.67 g/mol | PubChem |

| Monoisotopic Mass | 257.04547 Da | PubChem[3] |

| Appearance | Off-white crystalline powder (typical for related compounds) | Inferred from[4] |

| Predicted XlogP | 3.2 | PubChem[3] |

The key to this reagent's utility lies in the synergistic interplay of its functional groups. The strong electron-withdrawing nature of the nitro group (-NO₂) makes the ipso-carbon atom attached to the chlorine highly electron-deficient. This electronic arrangement drastically lowers the activation energy for nucleophilic attack, making the chloro group an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

Simultaneously, the nitro group itself is a versatile functional handle that can be readily reduced to an amine. This transformation opens up a completely different set of synthetic possibilities, most notably the intramolecular cyclization to form fused heterocyclic ring systems.

III. Core Application I: Nucleophilic Aromatic Substitution (SNAr)

The activation of the C-Cl bond by the ortho-nitro group is the most direct and powerful feature of this scaffold. It enables the construction of diverse molecular libraries by introducing various nucleophilic side chains, a common strategy in hit-to-lead optimization. The chloroacetyl moiety in related structures is noted for its ability to react with amines and thiols, allowing for the generation of diverse compound libraries[5].

Causality in Experimental Design:

-

Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate cations but poorly solvate anions, thereby increasing the effective nucleophilicity of the attacking species.

-

Base Selection: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. Its role is to neutralize the HCl generated during the reaction without competing with the primary nucleophile. Using excess amine nucleophile can also serve this purpose if it is inexpensive[6].

-

Temperature: While many SNAr reactions with potent nucleophiles proceed at room temperature, gentle heating (50-80 °C) is often employed to ensure complete conversion, especially with less reactive nucleophiles.

Workflow for SNAr with a Primary Amine

Caption: General workflow for the SNAr reaction.

Protocol 1: General Procedure for SNAr with a Primary Amine

This protocol describes a general method for the reaction of tert-butyl 3-chloro-2-nitrobenzoate with a generic primary amine (e.g., benzylamine).

Materials:

-

tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)

-

Primary Amine (e.g., Benzylamine) (1.2 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).

-

Addition of Reagents: To the stirred solution, add the primary amine (1.2 eq) followed by the dropwise addition of DIPEA (1.5 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours). If the reaction is sluggish, heat the mixture to 50-60 °C.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with Ethyl Acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure tert-butyl 3-(alkylamino)-2-nitrobenzoate product.

IV. Core Application II: Synthesis of 7-Chloro-1H-Indazole Scaffolds

Indazole derivatives are a highly important class of heterocycles in medicinal chemistry, forming the core of drugs like the anticancer agent Pazopanib[1]. The title compound is an excellent precursor for 7-substituted indazoles via a reductive cyclization pathway. This transformation leverages the nitro group, converting it into a reactive amine that subsequently participates in an intramolecular ring-forming reaction.

Causality in Experimental Design:

-

Reduction of the Nitro Group: The nitro group must first be reduced to an aniline. Common methods include catalytic hydrogenation (H₂, Pd/C) or chemical reduction with metals in acid (e.g., SnCl₂, Fe/HCl). SnCl₂ is often preferred as it is effective and tolerant of many functional groups.

-

Diazotization and Cyclization: The resulting 2-amino-3-chlorobenzoate intermediate is then cyclized. A classic and highly effective method is diazotization of the aniline using a nitrite source (e.g., NaNO₂, tert-butyl nitrite) under acidic conditions[7][8]. The generated diazonium salt is a potent electrophile. The lone pair on the ester carbonyl oxygen can then act as an intramolecular nucleophile, attacking the diazonium salt to initiate cyclization and tautomerization to the stable indazole ring system.

Pathway for Reductive Cyclization to an Indazole Core

Caption: Synthetic pathway from the nitrobenzoate to the indazole core.

Protocol 2: Two-Step Synthesis of tert-Butyl 7-Chloro-1H-Indazole-3-Carboxylate

This protocol outlines the conversion of the starting material into a protected indazole scaffold.

Step A: Reduction of the Nitro Group

Materials:

-

tert-Butyl 3-chloro-2-nitrobenzoate (1.0 eq)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

-

Ethanol (EtOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend tert-butyl 3-chloro-2-nitrobenzoate (1.0 eq) in Ethanol.

-

Addition of Reductant: Add Tin(II) Chloride Dihydrate (4.0 eq) portion-wise to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol. Dilute the residue with Ethyl Acetate.

-

Neutralization: Carefully add saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8) to neutralize the acid and precipitate tin salts.

-

Filtration and Extraction: Filter the mixture through a pad of Celite®, washing the pad thoroughly with Ethyl Acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer again with Ethyl Acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tert-butyl 2-amino-3-chlorobenzoate is often used in the next step without further purification.

Step B: Diazotization and Intramolecular Cyclization

Materials:

-

Crude tert-butyl 2-amino-3-chlorobenzoate (from Step A) (1.0 eq)

-

tert-Butyl Nitrite (TBN) (1.5 eq)[9]

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: Dissolve the crude aniline intermediate from Step A in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

-

Addition of Reagent: Add tert-butyl nitrite (1.5 eq) dropwise to the cooled, stirred solution.

-

Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the formation of the indazole product by TLC.

-

Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel (e.g., using a gradient of Ethyl Acetate in Hexanes) to afford the pure tert-butyl 7-chloro-1H-indazole-3-carboxylate.

V. Conclusion

Tert-butyl 3-chloro-2-nitrobenzoate is a strategically designed synthetic intermediate that offers medicinal chemists a reliable and versatile platform for molecular construction. Its capacity for undergoing both nucleophilic aromatic substitution and reductive cyclization allows for the rapid generation of diverse chemical matter centered around privileged scaffolds. The protocols detailed herein provide a robust framework for researchers to leverage this reagent's unique reactivity in the pursuit of novel therapeutic agents.

VI. References

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. International Journal of Molecular Sciences. [Link]

-

Arvee Laboratories. 2-Chloro-5-Nitrobenzoic Acid. [Link]

-

The Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 5). Exploring the Applications of 2-Chloro-5-nitrobenzoic Acid in Fine Chemicals. [Link]

-

PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

-

University Website. Reactions of Amines. [Link]

-

PubChemLite. Tert-butyl 3-chloro-2-nitrobenzoate (C11H12ClNO4). [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives. [Link]

-

Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. [Link]

-

Organic Chemistry Portal. tert-Butyl nitrite (TBN). [Link]

-

PubChem. Tert-butyl 2-chloro-4-nitrobenzoate. [Link]

-

PubChem. Tert-butyl 3-methyl-2-nitrobenzoate. [Link]

-

MSU Chemistry. Reaction of Amines with Nitrous Acid. [Link]

-

IIUM Repository (IRep). (2025, May 29). Design and synthesis of 1-sec/tert-Butyl-2-Chloro/Nitrophenylbenzimidazole derivatives: molecular docking and in vitro evaluation against MDA-MB-231 and MCF-7 cell lines. [Link]

-

Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]

-

RSC Publishing. Green Chemistry. [Link]

-

PMC. Synthesis and evaluation of triazole congeners of nitro-benzothiazinones potentially active against drug resistant Mycobacterium tuberculosis demonstrating bactericidal efficacy. [Link]

-

PubMed. (2011, November 21). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy) methyl]-2,2-dimethyloxazolidine-3-carboxylate. [Link]

-

Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?[Link]

-

Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

-

MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - Tert-butyl 3-chloro-2-nitrobenzoate (C11H12ClNO4) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. tert-Butyl nitrite (TBN) [organic-chemistry.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution of tert-Butyl 3-Chloro-2-nitrobenzoate

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich arenes, SNAr reactions are favored on electron-deficient aromatic systems.[1][2] The presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), is paramount for the activation of the aromatic ring towards nucleophilic attack.[1][3][4][5] This activation is most effective when the EWG is positioned ortho or para to the leaving group, as this allows for resonance stabilization of the negatively charged intermediate, known as a Meisenheimer complex.[1][3][5][6]

The substrate, tert-butyl 3-chloro-2-nitrobenzoate, is an excellent candidate for SNAr reactions. The nitro group at the 2-position strongly activates the chlorine atom at the 3-position for displacement by a variety of nucleophiles. The tert-butyl ester group, while sterically bulky, is electronically less influential on the reaction's core mechanism but plays a significant role in the solubility and subsequent synthetic transformations of the product. This application note provides a comprehensive guide to the reaction conditions, mechanistic considerations, and detailed protocols for performing nucleophilic aromatic substitution on tert-butyl 3-chloro-2-nitrobenzoate.

Mechanistic Overview: The Addition-Elimination Pathway

The SNAr reaction of tert-butyl 3-chloro-2-nitrobenzoate proceeds via a two-step addition-elimination mechanism.[2][4][7]

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This step is typically the rate-determining step as it involves the temporary loss of aromaticity in the benzene ring.[1][7] The electron-withdrawing nitro group is crucial for this step, as it delocalizes the incoming negative charge, thereby stabilizing the resulting Meisenheimer complex.[1][3][5]

-

Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product.[2][4]

The exceptional stability of the Meisenheimer complex, due to the resonance contribution of the ortho-nitro group, is the primary driver for the facile nature of this transformation.[1][3]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction on tert-butyl 3-chloro-2-nitrobenzoate are highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving high yields and purity.

Choice of Nucleophile

A wide range of nucleophiles can be employed in this reaction. The nucleophilicity of the attacking species is a key determinant of the reaction rate. Common nucleophiles include:

-

Amines (Primary and Secondary): Both aliphatic and aromatic amines are excellent nucleophiles for this transformation.

-

Alcohols and Phenols (as alkoxides/phenoxides): These require deprotonation with a suitable base to form the more nucleophilic alkoxide or phenoxide.

-

Thiols (as thiolates): Similar to alcohols, thiols are typically used as their conjugate bases.

-

Carbanions: Stabilized carbanions can also act as effective nucleophiles.[8]

Solvent Selection

The choice of solvent significantly impacts the reaction rate.[9][10] Polar aprotic solvents are generally the preferred medium for SNAr reactions.[9]

| Solvent | Polarity | Typical Temperature Range (°C) | Notes |

| Dimethylformamide (DMF) | High | 25 - 150 | Excellent for dissolving a wide range of reactants. Can be difficult to remove. |

| Dimethyl sulfoxide (DMSO) | High | 25 - 180 | Similar to DMF, promotes high reaction rates. Can participate in side reactions at high temperatures.[11] |

| Acetonitrile (MeCN) | Medium | 25 - 80 | Good alternative to DMF and DMSO, easier to remove. |

| Tetrahydrofuran (THF) | Medium | 25 - 66 | Generally less effective than more polar aprotic solvents but can be used. |

| Dioxane | Medium | 25 - 101 | Similar to THF. |